

Molecular properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1280588

[Get Quote](#)

An In-depth Technical Guide to the Molecular Properties of **4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline**

Abstract

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological activities of **4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline**. The document is intended for researchers, medicinal chemists, and professionals in drug development. It consolidates key physicochemical data, details established synthetic protocols, and explores the pharmacological potential based on studies of structurally related analogs. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Core Molecular Properties

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, with the CAS number 76635-31-9, is a heterocyclic compound featuring an aniline group attached to a 3-methyl-1,2,4-oxadiazole ring.[1][2][3] This structure serves as a valuable scaffold in medicinal chemistry.

Physicochemical Data

The fundamental molecular and physical properties of the compound are summarized in the table below. These properties are critical for its handling, formulation, and application in

research settings.

Property	Value	Reference
IUPAC Name	4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline	[1]
CAS Number	76635-31-9	[1] [2] [3]
Molecular Formula	C ₉ H ₉ N ₃ O	[1] [3]
Molecular Weight	175.19 g/mol	[1] [3]
Canonical SMILES	CC1=NOC(=N1)C2=CC=C(C=C2)N	-

Synthesis and Characterization

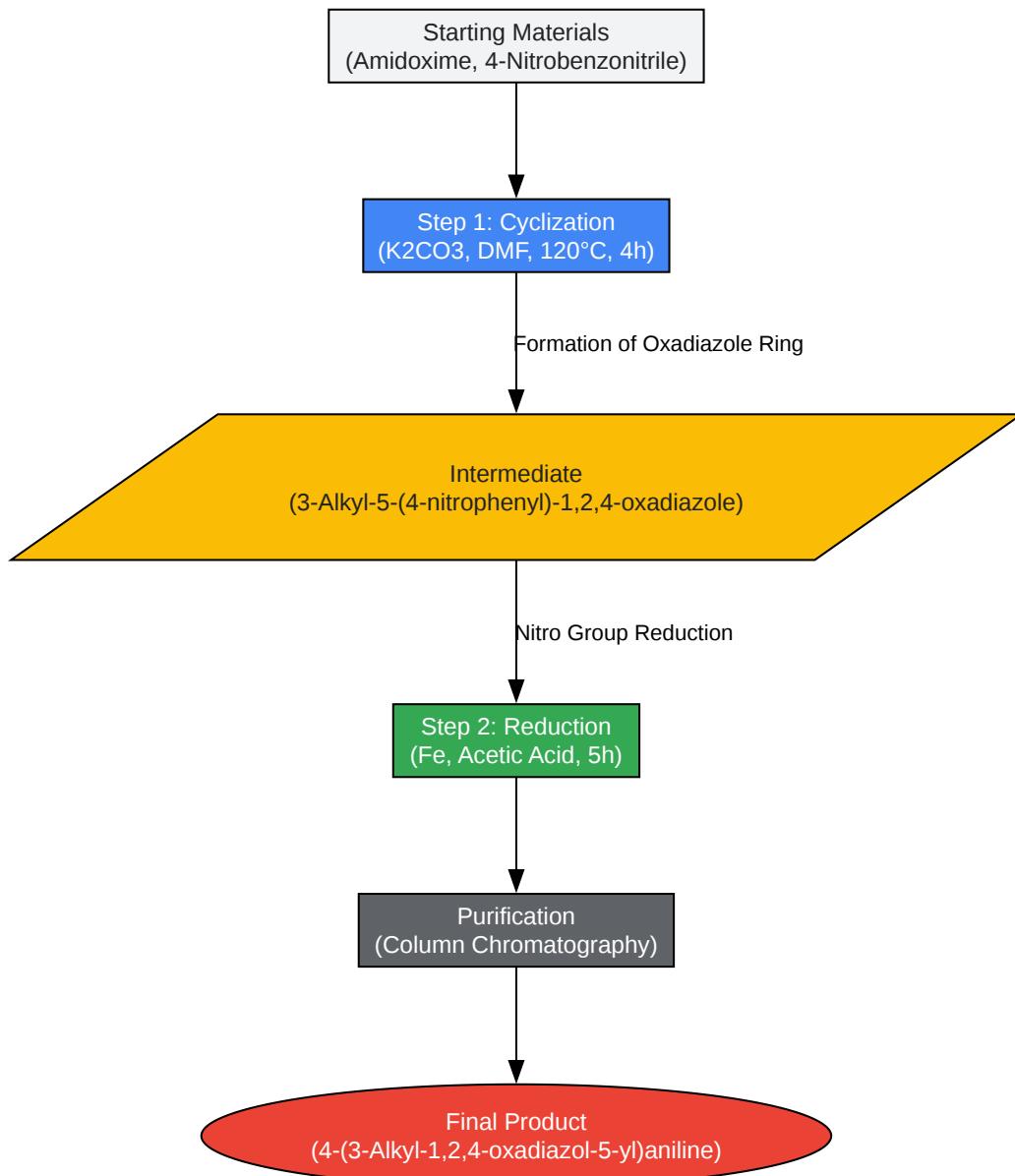
The synthesis of 4-(3-aryl-1,2,4-oxadiazol-5-yl)aniline derivatives can be achieved through several routes. A common and effective method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative or nitrile.

Experimental Protocol: One-Pot Synthesis

A representative one-pot synthesis for a structurally similar compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, has been reported and can be adapted for the methyl analog.[\[4\]](#) This protocol is advantageous due to its efficiency.

Materials:

- tert-Butylamidoxime (or acetamidoxime for the methyl analog)
- 4-Nitrobenzonitrile
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Iron (Fe) powder


- Acetic acid

Procedure:

- Cyclization: A mixture of tert-butylamidoxime (1.0 eq), 4-nitrobenzonitrile (1.0 eq), and potassium carbonate (2.0 eq) in DMF is heated at 120 °C for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Reduction: After completion of the cyclization, the reaction mixture is cooled to room temperature. Acetic acid is added, followed by the portion-wise addition of iron powder.
- Work-up: The mixture is stirred for 5 hours at room temperature.^[1] Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the final product, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline.^[4]

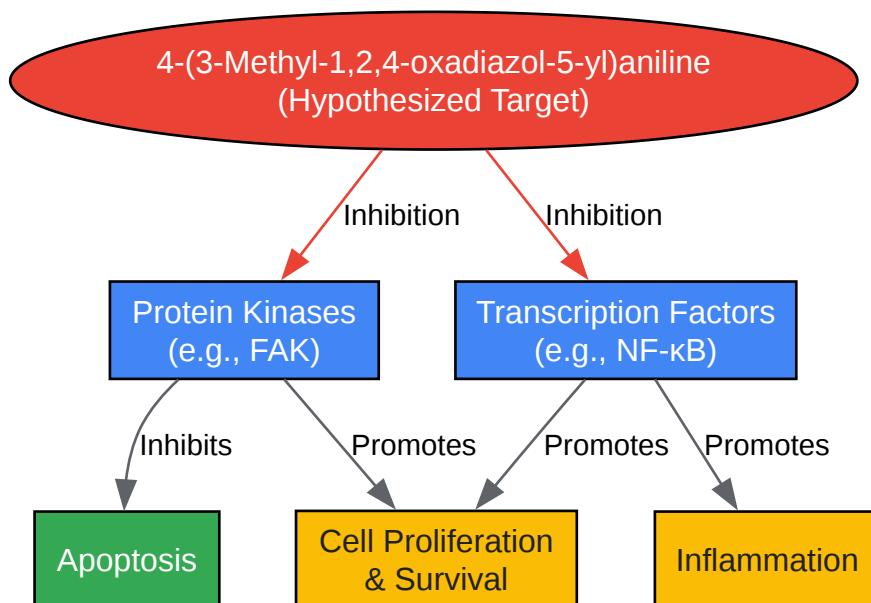
Synthesis Workflow

The logical flow of the synthesis protocol is depicted below.

[Click to download full resolution via product page](#)

One-pot synthesis workflow for 4-(3-Alkyl-1,2,4-oxadiazol-5-yl)aniline.

Biological Activity and Mechanism of Action


While specific biological data for **4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline** is limited in publicly accessible literature, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.^[5] Derivatives of related oxadiazoles are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[5][6][7]}

Anticancer Potential

Research on a closely related analog, 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (a derivative of the tert-butyl analog of the title compound), demonstrated significant antitumor activity against a panel of eleven human cancer cell lines, with a mean IC₅₀ value of approximately 9.4 μ M.^[4] This suggests that the 4-(3-alkyl-1,2,4-oxadiazol-5-yl)aniline core is a promising starting point for the development of novel anticancer agents.

Potential Signaling Pathway Modulation

Compounds containing an oxadiazole-aniline framework have been shown to modulate key cellular signaling pathways. For instance, an isomer, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, has been reported to modulate the NF- κ B and Focal Adhesion Kinase (FAK) pathways, which are critical in inflammation and cancer progression.^[6] It is plausible that **4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline** could exhibit similar mechanisms of action by interacting with protein kinases or transcription factors involved in these pathways.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | 76635-31-9 [m.chemicalbook.com]
- 3. 76635-31-9|4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline|4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline|-范德生物科技公司 [bio-fount.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline|175.19 g/mol [benchchem.com]
- 7. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280588#molecular-properties-of-4-\(3-methyl-1,2,4-oxadiazol-5-yl\)-aniline](https://www.benchchem.com/product/b1280588#molecular-properties-of-4-(3-methyl-1,2,4-oxadiazol-5-yl)-aniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com